methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
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Overview
Description
Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of alkaloids that are known for their diverse biological activities, including psychoactive and neuroprotective properties
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound . . This interaction could lead to changes in the conformation of the target proteins, affecting their function .
Biochemical Pathways
Based on the structural similarity to other compounds, it might be involved in various biochemical pathways, potentially influencing cellular processes such as signal transduction, enzyme activity regulation, and gene expression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Result of Action
Based on the structural similarity to other compounds, it might influence cellular processes such as signal transduction, enzyme activity regulation, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydro-beta-carboline core
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents. Advanced techniques such as continuous flow reactors and automated synthesis may also be employed to scale up production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-beta-carboline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyridine ring or the carboline core, potentially altering the compound’s biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential neuroprotective and psychoactive properties, it is investigated for therapeutic applications in neurodegenerative diseases, mental health disorders, and as a lead compound for drug development.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials, such as polymers and coatings, and in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Harmine: Another beta-carboline alkaloid with similar psychoactive properties.
Harmaline: Known for its neuroprotective and anti-inflammatory effects.
Tetrahydro-beta-carboline: The core structure shared by many beta-carboline derivatives.
Uniqueness: Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is unique due to the presence of the pyridine ring, which can enhance its binding affinity to certain biological targets and increase its chemical stability. This structural feature distinguishes it from other beta-carbolines and may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 1-pyridin-3-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-18(22)15-9-13-12-6-2-3-7-14(12)20-17(13)16(21-15)11-5-4-8-19-10-11/h2-8,10,15-16,20-21H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMJKYKNVFYOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CN=CC=C3)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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